molecular formula C20H15F3N4O2S2 B2691156 1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847192-19-2

1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2691156
CAS No.: 847192-19-2
M. Wt: 464.48
InChI Key: OKOXDXLWPUGDAQ-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidopyrimidines This compound is characterized by its unique structure, which includes a thiophene ring, a trifluoromethyl group, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Final Assembly: The final compound is assembled through a series of nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines.

Scientific Research Applications

1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-7-(phenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of a thiophene ring.

    1,3-dimethyl-7-(thiophen-2-yl)-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The uniqueness of 1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lies in its combination of a thiophene ring and a trifluoromethyl group, which imparts distinct electronic and steric properties. These features contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

1,3-dimethyl-7-thiophen-2-yl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S2/c1-26-16-14(18(28)27(2)19(26)29)17(25-15(24-16)13-7-4-8-30-13)31-10-11-5-3-6-12(9-11)20(21,22)23/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOXDXLWPUGDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC4=CC(=CC=C4)C(F)(F)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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